2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Positional isomerism Fluorine substitution Drug-likeness

Acquire CAS 921885-92-9 as a reference-standard, 3-fluorobenzyl thioether-imidazole building block. Its unique meta-fluoro orientation provides a distinct HBA profile (XLogP3 0.6) versus ortho-fluoro or chloro analogs, minimizing steric clash in binding pockets. Ideal for matched-pair screening (HIV-1 RT, BACE-1, p38α) to deconvolve halogen SAR. The primary acetamide and 5-hydroxymethyl handles enable rapid hit-to-lead derivatization. Competitive 1 mg pricing broadens screening deck access compared to isomeric alternatives.

Molecular Formula C13H14FN3O2S
Molecular Weight 295.33
CAS No. 921885-92-9
Cat. No. B2464832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS921885-92-9
Molecular FormulaC13H14FN3O2S
Molecular Weight295.33
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CSC2=NC=C(N2CC(=O)N)CO
InChIInChI=1S/C13H14FN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
InChIKeyGKOJNMIQMAVFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921885-92-9): Structural Overview & Procurement-Relevant Identity


2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921885-92-9, CID 18571173) is a synthetic small-molecule belonging to the 2-thioether-1H-imidazole-1-acetamide chemotype, characterized by a 3-fluorobenzyl thioether at the imidazole 2-position, a hydroxymethyl substituent at the 5-position, and a primary acetamide side chain at N-1. Its molecular formula is C13H14FN3O2S with a monoisotopic mass of 295.079 Da [1]. The compound is catalogued as a research-grade screening compound by multiple commercial suppliers, with a typical offered purity of ≥90% (HPLC) [2]. Computed drug-likeness descriptors (XLogP3 = 0.6; TPSA = 106 Ų; rotatable bonds = 6; HBD = 2; HBA = 5) place it within favorable Lipinski and Veber parameter space for probe development [1]. Critically, no peer-reviewed primary research articles, patents with disclosed biological data, or authoritative database bioactivity records (PubChem BioAssay, ChEMBL, BindingDB) were identified for this specific compound as of the search date; available differentiation evidence is therefore anchored in computed physicochemical properties, structural comparisons with commercially available close analogs, and class-level inferences from the broader imidazole-2-thioether acetamide literature.

Why Generic Substitution of 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Fails: The Case for Specific Analog Selection


Within the 2-thioether-5-hydroxymethyl-1H-imidazole-1-acetamide sub-series, seemingly minor structural perturbations—positional isomerism of the fluorine atom on the benzyl ring, halogen identity (F vs. Cl), and N-acetamide substitution—produce quantifiable shifts in key physicochemical parameters (XLogP3, TPSA, molecular weight, hydrogen bond acceptor count) that govern solubility, permeability, metabolic stability, and target-binding geometry [1][2]. Generic interchange among these commercially available analogs without accounting for these differences risks introducing uncontrolled variables in assay reproducibility, SAR interpretation, and pharmacokinetic profiling. The following quantitative evidence establishes the specific, measurable dimensions along which CAS 921885-92-9 is differentiated from its nearest commercially catalogued comparators.

Quantitative Differentiation Evidence for 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921885-92-9) vs. Closest Analogs


Fluorine Positional Isomer Differentiation: meta-F (3-F) vs. ortho-F (2-F) Benzylthioether — Physicochemical Identity and Binding Geometry Implications

CAS 921885-92-9 bears a 3-fluorobenzyl (meta-fluoro) thioether, distinguishing it from its closest positional isomer, 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921846-28-8, ortho-fluoro), which is the only other mono-fluorinated benzyl analog commercially available from the same supplier inventory [1]. While the two isomers share identical molecular formula (C13H14FN3O2S), molecular weight (295.33 Da), XLogP3 (0.6), TPSA (106 Ų), hydrogen bond donor/acceptor counts (2/5), and rotatable bond count (6) [1][2], the meta vs. ortho fluorine placement generates distinct electronic and steric environments around the benzyl ring. The meta-fluorine exerts a primarily inductive electron-withdrawing effect (σₘ = +0.34) without the resonance-donating (+M) contribution possible at the ortho position, while the ortho-fluorine introduces a steric perturbation immediately adjacent to the thioether methylene linker that can restrict rotational freedom of the benzyl group and alter the conformational ensemble accessible to the molecule [3]. In receptor-binding contexts, these positional effects on aryl ring orientation have been shown in related fluorinated imidazole series to produce divergent target affinities despite identical global computed descriptors [3]. The commercial pricing differential—$54.00/mg for the 3-F isomer vs. $81.00/mg for the 2-F isomer from the same vendor (Life Chemicals, 90%+ purity grade)—further reflects distinct synthetic accessibility and inventory positioning [1][2].

Positional isomerism Fluorine substitution Drug-likeness Structure-activity relationship

Halogen Identity Comparison: 3-Fluorobenzyl (F) vs. 3-Chlorobenzyl (Cl) Thioether — Lipophilicity and Metabolic Stability Differentiation

The 3-fluorobenzyl thioether of CAS 921885-92-9 can be directly compared with its 3-chlorobenzyl analog, 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921886-06-8), representing the only other meta-halogenated benzyl analog in the commercially available series [1][2]. Fluorine substitution yields a quantifiably lower lipophilicity: XLogP3 = 0.6 (F) vs. 1.2 (Cl), a difference of -0.6 log units, corresponding to an approximately 4-fold lower predicted octanol-water partition coefficient [1][2]. The molecular weight is also 16.5 Da lower (295.33 vs. 311.79 Da), and the hydrogen bond acceptor count is higher (5 vs. 4), attributable to fluorine's capacity as an H-bond acceptor versus chlorine's negligible HBA contribution [1]. The chlorine atom's larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and greater polarizability further differentiate potential halogen-bonding interactions with biological targets [3]. In the broader medicinal chemistry literature, fluorine-for-chlorine substitution on aromatic rings is consistently associated with improved metabolic stability—particularly resistance to CYP450-mediated oxidative metabolism at the para position of the halogenated ring—while reducing lipophilicity-driven off-target binding and hERG liability [3].

Halogen bioisosterism Lipophilicity Metabolic stability Drug design

N-Acetamide Substitution Impact: Primary Amide vs. N-Benzyl Amide — Drug-Likeness Parameter Divergence

CAS 921885-92-9 bears a primary acetamide (-CH₂CONH₂) at the imidazole N-1 position, in contrast to its N-benzyl-substituted analog, N-benzyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921886-30-8), which adds a benzyl group to the amide nitrogen [1][2]. This single-point structural modification drives a large-magnitude divergence across multiple drug-likeness parameters: XLogP3 increases by +1.9 log units (0.6 → 2.5), molecular weight increases by +90.1 Da (295.33 → 385.46), TPSA decreases by -13.6 Ų (106 → 92.4), rotatable bonds increase by +2 (6 → 8), and molecular complexity (Cactvs score) rises from 335 to 465 [1][2]. The primary amide of the target compound contributes an additional hydrogen-bonding capacity (two donor and one acceptor atoms on the terminal -CONH₂ group) that the N-benzyl analog lacks, with potential implications for target binding if the amide participates in key hydrogen-bond interactions [3]. The N-benzyl analog's elevated XLogP3 (2.5) and reduced TPSA (92.4 Ų) shift it closer to the upper boundary of optimal CNS drug space but increase the risk of poor aqueous solubility and high plasma protein binding relative to the primary amide [3].

Drug-likeness Lipinski Rule of 5 TPSA Lead optimization

Substituent Electronic Effect Comparison Across the Benzyl Ring Series: 3-F vs. 3-H vs. 3-CH₃ — Hydrogen Bond Acceptor Capacity Differentiation

Comparing CAS 921885-92-9 (3-fluorobenzyl) against its unsubstituted benzyl analog (CAS 921503-25-5, 3-H) and 3-methylbenzyl analog (CAS 921885-94-1, 3-CH₃) reveals that the fluorine atom is the sole substituent that increases the hydrogen bond acceptor (HBA) count from 4 to 5, attributable to fluorine's capacity to act as a weak H-bond acceptor [1][2][3]. The XLogP3 trends are: 0.5 (3-H) < 0.6 (3-F) < 0.9 (3-CH₃), demonstrating that fluorine's strong electronegativity partially offsets the lipophilicity increase normally associated with aryl substitution—the 3-F compound is only +0.1 log unit more lipophilic than the unsubstituted benzyl, whereas the 3-CH₃ analog is +0.4 log units higher [1][2][3]. The molecular weight follows the expected trend: 277.34 (H) < 291.37 (CH₃) < 295.33 (F), though the mass difference between F and CH₃ is only 3.96 Da [1][2][3]. The fluorine substituent's Hammett σₘ constant (+0.34) indicates a moderate electron-withdrawing effect that is absent in both the -H (σ = 0) and -CH₃ (σₘ = -0.07, weakly donating) analogs, which can modulate the electron density of the benzyl ring and, by extension, the strength of potential π-π stacking interactions with aromatic residues in target binding pockets [4].

Hydrogen bond acceptor Fluorine effect Substituent constant SAR design

Imidazole-2-thioether Acetamide Scaffold Class-Level Evidence: Validated Privileged Chemotype for Enzyme Inhibition

While no target-specific biological data were identified for CAS 921885-92-9 itself, the 2-thioether-1H-imidazole-1-acetamide scaffold to which it belongs has been independently validated across multiple enzyme inhibition programs in the peer-reviewed literature. Zhan et al. (2009) demonstrated that 2-(1-aryl-1H-imidazol-2-ylthio)acetamide [imidazole thioacetanilide, ITA] derivatives act as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, with lead compounds achieving EC₅₀ values of 0.18–0.20 μM against HIV-1 replication, outperforming the reference drugs nevirapine and delavirdine [1]. The SAR from this study established the critical role of the S-CH₂-CO-NH linker geometry and aryl substitution patterns for target engagement [1]. Independently, 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were developed as BACE-1 (β-secretase) inhibitors, with the most potent analog achieving an IC₅₀ of 4.6 μM and high predicted BBB permeability [2]. In the kinase arena, 2-alkylsulfanylimidazole derivatives have been pursued as p38α MAP kinase inhibitors, with the 2-thioether functionality serving as a tunable position for modulating both potency and metabolic stability—the Heider et al. (2017) study explicitly demonstrated that conversion from 2-alkylsulfanylimidazoles to 2-alkylimidazoles improved metabolic stability (20% vs. 10% biotransformation after 4 h in human liver microsomes) while retaining target potency in the low double-digit nanomolar range [3]. These literature precedents establish that the imidazole-2-thioether acetamide scaffold is a productive chemotype for developing enzyme inhibitors with tractable structure-activity relationships.

Imidazole thioacetanilide HIV-1 NNRTI Kinase inhibitor Privileged scaffold

Vendor Availability and Pricing Differentiation: 3-Fluorobenzyl Analog Procurement Cost Advantage

Among the six commercially catalogued analogs in this sub-series from Life Chemicals (a non-excluded vendor), CAS 921885-92-9 (3-fluorobenzyl) is priced at $54.00 per mg (≥90% purity), positioning it at the lower end of the pricing distribution [1]. The ortho-fluoro positional isomer (CAS 921846-28-8) is priced 50% higher at $81.00 per mg [2], while the 3-chlorobenzyl analog (CAS 921886-06-8) is catalogued at a comparable price range [3]. The primary amide analog is priced identically to the N-benzyl amide analog at the 1 mg scale ($54.00/mg for both CAS 921885-92-9 and CAS 921886-30-8) [1][4]. The unsubstituted benzyl analog (CAS 921503-25-5) and 3-methylbenzyl analog (CAS 921885-94-1) are also priced similarly in the $54–57 range for small quantities [3]. This pricing parity among the meta-substituted and unsubstituted analogs, contrasted with the premium for the ortho-fluoro isomer, suggests that the meta-fluoro substitution does not impose a synthetic accessibility penalty while providing the unique electronic features of fluorine (HBA capacity, electronegativity, metabolic stability) at no additional procurement cost compared to the unsubstituted or methyl-substituted variants . All analogs in this series are offered by Life Chemicals at the 90%+ purity grade, with specification options ranging from 1 mg to 50 mg scales, enabling consistent comparative screening [1][2][3][4].

Chemical procurement Screening library Cost efficiency Vendor comparison

Recommended Application Scenarios for 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921885-92-9) Based on Established Differentiation Evidence


Comparative SAR Screening of Halogenated Benzyl Thioether Series for Enzyme Inhibition Profiling

Procure CAS 921885-92-9 alongside its 2-fluorobenzyl (CAS 921846-28-8), 3-chlorobenzyl (CAS 921886-06-8), 3-methylbenzyl (CAS 921885-94-1), and unsubstituted benzyl (CAS 921503-25-5) analogs as a matched screening set for any biochemical assay targeting enzymes where imidazole-thioether scaffolds have shown precedent—including HIV-1 reverse transcriptase, BACE-1, p38α MAP kinase, or COX-1/2 [1]. The systematic variation of halogen identity (F vs. Cl), position (meta vs. ortho), and electronic character (electron-withdrawing F vs. electron-donating CH₃ vs. H) across this set enables deconvolution of substituent-specific contributions to target affinity. The 3-fluorobenzyl compound serves as the reference point for fluorine-specific effects (HBA count +1 vs. H and CH₃; XLogP3 +0.1 vs. H; improved metabolic stability predicted over Cl) without the steric penalty of ortho substitution [2].

Physicochemical Property-Based Lead Optimization Starting Point

Use CAS 921885-92-9 as the preferred starting scaffold for hit-to-lead optimization when balanced hydrophilicity is desired. Its XLogP3 of 0.6 is the lowest among halogenated analogs in the series (cf. 1.2 for 3-Cl; 0.9 for 3-CH₃) and within the optimal range (0–3) for oral bioavailability [1]. The TPSA of 106 Ų and rotatable bond count of 6 satisfy both Lipinski and Veber criteria, predicting favorable passive permeability and aqueous solubility [2]. The primary acetamide and 5-hydroxymethyl groups provide synthetic handles (amine acylation, alcohol esterification/oxidation) for further derivatization without compromising the core scaffold's drug-like property envelope [1]. For programs requiring CNS penetration, the N-benzyl analog (CAS 921886-30-8, XLogP3 2.5, TPSA 92.4) may be a more appropriate comparator rather than a direct replacement .

Fluorine-Specific Binding Interaction Probe in Structural Biology Studies

Deploy CAS 921885-92-9 in X-ray crystallography or ¹⁹F NMR-based protein-ligand interaction studies where the single fluorine atom serves as a spectroscopic handle or electron density marker. The meta-fluorine position avoids the steric clash potential of ortho-substitution that could perturb native binding modes, while the fluorine's weak hydrogen-bond acceptor capacity (documented in fluorinated imidazole biochemistry literature [1]) may engage in specific interactions with backbone NH or side-chain donors in the target binding site. The compound's moderate molecular weight (295 Da) and low rotatable bond count (6) are conducive to obtaining high-resolution structural data with well-defined ligand electron density [2].

Cost-Efficient Assembly of Diversity-Oriented Screening Libraries

For organizations building medium-to-large screening decks, CAS 921885-92-9 offers a favorable cost-per-compound ratio ($54.00/mg at 1 mg scale from Life Chemicals) relative to its ortho-fluoro isomer ($81.00/mg) [1]. With identical molecular formula, molecular weight, and global computed descriptors to the 2-F isomer, but distinct electronic and steric features, the 3-F analog provides non-redundant chemical diversity at 33% lower unit cost [1][2]. Procurement of the full 6-compound analog set (3-F, 2-F, 3-Cl, 3-H, 3-CH₃, N-benzyl-3-F) from a single vendor ensures batch-to-batch quality consistency (all validated by LCMS and/or ¹H NMR ), reducing inter-vendor variability as a confounding factor in screening data interpretation.

Quote Request

Request a Quote for 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.